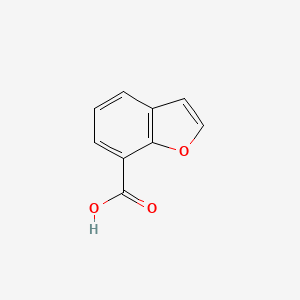

Benzofuran-7-carboxylic acid

Description

Properties

IUPAC Name |

1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHILIQFOBNARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536130 | |

| Record name | 1-Benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-22-3 | |

| Record name | 1-Benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-7-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Insights into Benzofuran-7-Carboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and synthetic pathways of key chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for benzofuran-7-carboxylic acid, a significant heterocyclic compound, supported by detailed experimental protocols and logical workflows.

Benzofuran-7-carboxylic acid, a derivative of the benzofuran ring system, is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

While comprehensive, publicly available experimental spectra for benzofuran-7-carboxylic acid are not readily found in common databases, data for closely related derivatives and isomers, alongside established spectroscopic principles, allow for a robust prediction and interpretation of its spectral features. The following tables summarize the expected and reported data for benzofuran-7-carboxylic acid and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the protons on the benzofuran core and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic environment of the fused ring system.

Table 1: Predicted ¹H NMR Data for Benzofuran-7-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 7.8 - 8.0 | d |

| H3 | 6.8 - 7.0 | d |

| H4 | 7.7 - 7.9 | d |

| H5 | 7.2 - 7.4 | t |

| H6 | 7.9 - 8.1 | d |

| COOH | 12.0 - 13.0 | br s |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for Benzofuran-7-carboxylic acid

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145 - 148 |

| C3 | 107 - 110 |

| C3a | 128 - 131 |

| C4 | 122 - 125 |

| C5 | 124 - 127 |

| C6 | 129 - 132 |

| C7 | 125 - 128 |

| C7a | 154 - 157 |

| C=O | 168 - 172 |

Infrared (IR) Spectroscopy

The IR spectrum of benzofuran-7-carboxylic acid is characterized by key vibrational modes associated with its functional groups.

Table 3: Key IR Absorption Bands for Benzofuran-7-carboxylic acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1580-1620 | Medium |

| C-O (Furan ring) | 1200-1250 | Strong |

| C-O (Carboxylic acid) | 1280-1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For benzofuran-7-carboxylic acid (C₉H₆O₃), the expected molecular weight is approximately 162.14 g/mol .

Table 4: Expected Mass Spectrometry Data for Benzofuran-7-carboxylic acid

| Ion | m/z (expected) |

| [M]⁺ | 162 |

| [M-OH]⁺ | 145 |

| [M-COOH]⁺ | 117 |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of benzofuran-7-carboxylic acid. A key synthetic precursor is methyl 2-hydroxy-3-formylbenzoate.

Synthesis of Benzofuran-7-carboxylic Acid

A common route to benzofuran-7-carboxylic acid involves the cyclization of a suitably substituted benzene derivative. A method has been described involving the hydrolysis of methyl benzofuran-7-carboxylate.

Protocol:

-

A mixture of methyl benzofuran-7-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol) is treated with an aqueous solution of a base (e.g., 10% sodium hydroxide).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour) to facilitate hydrolysis of the ester.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified (e.g., with 10% hydrochloric acid) to precipitate the carboxylic acid.

-

The resulting solid is collected by filtration, washed with water, and dried to yield benzofuran-7-carboxylic acid.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a solution of benzofuran-7-carboxylic acid (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

-

Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of benzofuran-7-carboxylic acid follow a logical progression, as illustrated in the workflow diagram below.

Caption: Synthetic and analytical workflow for benzofuran-7-carboxylic acid.

This guide provides a foundational understanding of the spectroscopic properties and synthetic considerations for benzofuran-7-carboxylic acid. For definitive structural confirmation, the acquisition of experimental data through the outlined protocols is essential. The provided information serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

Synthesis of Benzofuran-7-carboxylic Acid from Salicylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain Benzofuran-7-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from readily available salicylic acid derivatives. This document details two primary, robust synthetic strategies: a modern Rhodium-catalyzed C-H activation/annulation pathway and a classic Palladium-catalyzed Sonogashira coupling approach. For each route, detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Rhodium-Catalyzed Synthesis via C-H Activation

This contemporary approach utilizes a directed C-H activation strategy on a 3-hydroxybenzoic acid derivative, offering an efficient route to the benzofuran core. The synthesis proceeds in three key steps: formation of a directing group (Weinreb amide), Rhodium-catalyzed annulation, and final hydrolysis to the target carboxylic acid.

Experimental Workflow

Illuminating Pathways: A Technical Guide to Novel Benzofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The continuous pursuit of more efficient, sustainable, and versatile methods for its construction is a testament to its significance. This technical guide provides an in-depth exploration of recently developed, novel synthetic routes to the benzofuran core, with a focus on catalytic and modern synthetic strategies. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways to aid researchers in the design and execution of their synthetic endeavors.

I. Transition Metal-Catalyzed Approaches: Expanding the Synthetic Toolbox

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran ring is no exception. Recent years have witnessed the development of highly efficient methods employing palladium, copper, rhodium, and nickel catalysts, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Synthesis of 2-Benzoylbenzofurans

A notable advancement in palladium catalysis is the synthesis of 2-benzoylbenzofurans from aryl boronic acids and 2-(2-formylphenoxy)acetonitriles.[1] This method provides a direct route to a valuable class of benzofuran derivatives.

Experimental Protocol:

A mixture of 2-(2-formylphenoxy)acetonitrile (0.5 mmol), arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol) in toluene (5 mL) is stirred at 110 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-benzoylbenzofuran.

Quantitative Data:

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Benzoylbenzofuran | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylbenzoyl)benzofuran | 89 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxybenzoyl)benzofuran | 82 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorobenzoyl)benzofuran | 78 |

| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrobenzoyl)benzofuran | 75 |

Reaction Workflow:

Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans

A highly efficient one-pot, three-component reaction for the synthesis of amino-substituted benzofurans has been developed using a copper catalyst.[1] This method utilizes readily available salicylaldehydes, amines, and terminal alkynes.

Experimental Protocol:

To a solution of salicylaldehyde (1.0 mmol) and an amine (1.2 mmol) in DMSO (3 mL) is added CuBr (0.1 mmol, 10 mol%) and a terminal alkyne (1.5 mmol). The mixture is stirred at 80 °C for 8-12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-substituted benzofuran.

Quantitative Data:

| Entry | Salicylaldehyde | Amine | Alkyne | Product | Yield (%) |

| 1 | Salicylaldehyde | Morpholine | Phenylacetylene | 2-Morpholino-3-phenylbenzofuran | 92 |

| 2 | 5-Chlorosalicylaldehyde | Piperidine | Phenylacetylene | 5-Chloro-2-piperidino-3-phenylbenzofuran | 88 |

| 3 | Salicylaldehyde | Pyrrolidine | 1-Hexyne | 2-Pyrrolidino-3-butylbenzofuran | 85 |

| 4 | 3-Methoxysalicylaldehyde | Morpholine | Phenylacetylene | 4-Methoxy-2-morpholino-3-phenylbenzofuran | 87 |

| 5 | Salicylaldehyde | Diethylamine | Cyclohexylacetylene | 2-(Diethylamino)-3-cyclohexylbenzofuran | 81 |

Reaction Pathway:

Relay Rhodium-Mediated Synthesis of Benzofuran Skeletons

A relay rhodium-mediated catalysis has been developed for the synthesis of benzofurans from propargyl alcohols and aryl boronic acids.[2] This method offers a convergent approach to assemble the benzofuran core.

Experimental Protocol:

A mixture of propargyl alcohol (0.5 mmol), arylboronic acid (0.75 mmol), [Rh(cod)Cl]₂ (0.0125 mmol, 2.5 mol%), and dppf (0.025 mmol, 5 mol%) in a mixed solvent of toluene (2 mL) and H₂O (0.2 mL) is stirred at 100 °C for 16 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by preparative TLC to give the desired benzofuran.

Quantitative Data:

| Entry | Propargyl Alcohol | Arylboronic Acid | Product | Yield (%) |

| 1 | 1-Phenylprop-2-yn-1-ol | 2-Hydroxyphenylboronic acid | 2-Benzylbenzofuran | 88 |

| 2 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 2-Hydroxyphenylboronic acid | 2-(4-Chlorobenzyl)benzofuran | 85 |

| 3 | 1-Cyclohexylprop-2-yn-1-ol | 2-Hydroxyphenylboronic acid | 2-(Cyclohexylmethyl)benzofuran | 76 |

| 4 | 1-Phenylprop-2-yn-1-ol | 2-Hydroxy-5-methylphenylboronic acid | 2-Benzyl-6-methylbenzofuran | 82 |

| 5 | But-3-yn-2-ol | 2-Hydroxyphenylboronic acid | 2-Ethylbenzofuran | 70 |

Logical Relationship of Catalytic Cycle:

II. Domino Reactions: A Strategy for Complexity Generation

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules from simple precursors. A novel domino reaction for the synthesis of benzofurans has been reported, proceeding through a Lewis acid-catalyzed cascade.[2]

Experimental Protocol:

To a solution of a 2,4-diyn-1-ol (0.5 mmol) and a 1,3-dicarbonyl compound (0.6 mmol) in CH₂Cl₂ (5 mL) is added BF₃·OEt₂ (0.1 mmol, 20 mol%) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford the fused benzofuran derivative.

Quantitative Data:

| Entry | 2,4-Diyn-1-ol | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | 1,3-Diphenylprop-2,4-diyn-1-ol | Acetylacetone | 1-(1-Phenyl-3-methylbenzofuro[3,2-b]furan-2-yl)ethanone | 85 |

| 2 | 1-Phenyl-3-(trimethylsilyl)prop-2,4-diyn-1-ol | Acetylacetone | 1-(1-Phenyl-3-methyl-6-(trimethylsilyl)benzofuro[3,2-b]furan-2-yl)ethanone | 82 |

| 3 | 1,3-Diphenylprop-2,4-diyn-1-ol | Ethyl acetoacetate | Ethyl 1-phenyl-3-methylbenzofuro[3,2-b]furan-2-carboxylate | 80 |

| 4 | 1-(Thiophen-2-yl)-3-phenylprop-2,4-diyn-1-ol | Acetylacetone | 1-(1-(Thiophen-2-yl)-3-methylbenzofuro[3,2-b]furan-2-yl)ethanone | 78 |

Domino Reaction Cascade:

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Benzofuran-7-carboxylic Acid and its Analogs

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted biological activities of benzofuran-7-carboxylic acid and its derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document outlines the key biological activities, summarizes quantitative data, provides detailed experimental protocols, and visualizes relevant cellular pathways and workflows to facilitate further research and development in this promising field.

Core Biological Activities and Quantitative Data

Benzofuran-7-carboxylic acid and its analogs exhibit a broad spectrum of biological activities. The core activities identified through extensive screening include anticancer, antifungal, antimicrobial, and antioxidant effects. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of different analogs.

Anticancer Activity

Benzofuran derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of cell cycle arrest and apoptosis.

| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzofuran-based carboxylic acid (9e) | MDA-MB-231 (Breast) | MTT | 2.52 | [1] |

| Doxorubicin (Reference) | MDA-MB-231 (Breast) | MTT | 2.36 | [1] |

| Benzofuran derivative (44b) | MDA-MB-231 (Breast) | Not Specified | 2.52 | [2] |

| Ailanthoidol (7) | Huh7 (Hepatoma) | Not Specified | 22 (48h) | [2] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | MTT | 3.01 | [2] |

| Oxindole-benzofuran hybrid (22d) | MCF-7 (Breast) | Not Specified | 3.41 | [2] |

| Benzofuran derivative (10f) | MCF-7 (Breast) | MTT | 2.6 | [3] |

| Benzofuran derivative (17i) | H460 (Lung) | Not Specified | 2.06 | [4] |

Antimicrobial and Antifungal Activity

Several analogs have demonstrated potent activity against various bacterial and fungal strains, highlighting their potential as novel anti-infective agents.

| Compound/Analog | Microorganism | Assay | MIC (µg/mL) | Reference |

| Benzofuran ketoxime (38) | S. aureus | Microdilution | 0.039 | |

| Benzofuran ketoxime derivatives | C. albicans | Microdilution | 0.625-2.5 | |

| 3-Methanone-6-substituted-benzofuran (14) | S. aureus | Not Specified | 0.39 | |

| 3-Methanone-6-substituted-benzofuran (14) | MRSA | Not Specified | 0.78 | |

| Benzofuran derivatives (15, 16) | Various bacteria | Not Specified | 0.78-3.12 | |

| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | Not Specified | Zone of inhibition: 25 mm | |

| Benzofuran derivatives (6c, 6d, 6e) | B. subtilis, S. aureus, E. coli | Tube dilution | 25-100 | [5] |

| Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive bacteria | Not Specified | 50-200 | [6] |

| Halogenated 3-benzofurancarboxylic acid derivatives (III, VI) | C. albicans, C. parapsilosis | Not Specified | 100 | [6] |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

96-well microtiter plates

-

Test compound (Benzofuran derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran analog and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test compound (Benzofuran derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Visualization of Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using the DOT language.

Workflow for MTT-based anticancer activity screening.

Proposed mechanism of anticancer action.

Inhibition of the NF-κB inflammatory pathway.

Conclusion

The diverse biological activities of benzofuran-7-carboxylic acid and its analogs underscore their significant therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for further research into the development of novel drug candidates based on this versatile scaffold. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising compounds.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 4. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Avenue in Cancer Therapy: Benzofuran-7-Carboxylic Acid Derivatives as Potent Carbonic Anhydrase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for selective and potent inhibitors of carbonic anhydrase (CA) isoforms, particularly those implicated in tumorigenesis, has identified benzofuran-based carboxylic acids as a promising class of therapeutic agents. This technical guide delves into the core aspects of these derivatives, summarizing critical quantitative data, detailing experimental methodologies, and visualizing the underlying structure-activity relationships and research workflows. The focus is on their inhibitory action against key human carbonic anhydrase (hCA) isoforms and their resulting antiproliferative effects, offering a comprehensive resource for scientists in the field of oncology and medicinal chemistry.

Introduction: The Role of Carbonic Anhydrase in Oncology

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most hCA isoforms are involved in normal physiological processes, two specific transmembrane isoforms, hCA IX and hCA XII, are significantly upregulated in hypoxic tumors. Their activity helps maintain a stable intracellular pH while acidifying the extracellular environment, a condition that promotes tumor proliferation, invasion, and metastasis. Consequently, the selective inhibition of these tumor-associated isoforms has emerged as a viable and compelling strategy in anticancer drug development.

Carboxylic acids represent a versatile chemotype for CA inhibition, capable of interacting with the enzyme's active site through various mechanisms. Recent research has highlighted a novel series of benzofuran-based carboxylic acid derivatives that demonstrate significant and selective inhibitory activity against hCA IX and XII, positioning them as valuable leads for further development.

Quantitative Inhibitory and Antiproliferative Data

The efficacy of novel benzofuran-based carboxylic acid derivatives has been systematically evaluated against cytosolic off-target isoforms (hCA I and II) and the tumor-associated target isoforms (hCA IX and XII). The most potent compounds have also been assessed for their antiproliferative action against human breast cancer cell lines. The quantitative data from these studies are summarized below for clear comparison.

Carbonic Anhydrase Inhibition Data

Inhibition constants (Kᵢ) provide a direct measure of the potency of a compound against a specific enzyme isoform. The following table presents the Kᵢ values for a series of benzofuran derivatives, highlighting their selectivity for the cancer-related isoforms hCA IX and XII.

| Compound ID | Scaffold | R (Substitution on Benzoic Acid) | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |

| 9a | 5-Bromobenzofuran | 2-COOH | >100 | 4.8 | 5.1 | 3.5 |

| 9b | 5-Bromobenzofuran | 3-COOH | 2.1 | 4.7 | 0.91 | 2.3 |

| 9c | 5-Bromobenzofuran | 4-COOH | >100 | 8.8 | 4.5 | 4.1 |

| 9d | 2-Methylbenzofuran | 2-COOH | >100 | 5.2 | 4.9 | 1.8 |

| 9e | 2-Methylbenzofuran | 3-COOH | >50 | 37.5 | 0.79 | 2.5 |

| 9f | 2-Methylbenzofuran | 4-COOH | >100 | 26.6 | 0.56 | 1.5 |

| 11a | 5-Bromobenzofuran | Hippuric Acid | >100 | 45.2 | 35.7 | 45.8 |

| 11b | 2-Methylbenzofuran | Hippuric Acid | >100 | 51.8 | 19.0 | 10.5 |

| AAZ | (Standard) | - | 0.25 | 0.012 | 0.025 | 0.0058 |

Data sourced from Eldehna et al., 2020.

Antiproliferative Activity

Selected compounds demonstrating potent and selective inhibition of hCA IX were further evaluated for their ability to inhibit the growth of human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Compound ID | MCF-7 (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) |

| 9b | >100 | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

| Doxorubicin | (Reference Drug) | 2.36 ± 0.18 |

Data sourced from Eldehna et al., 2020.

Key Experimental Protocols

The generation of the data presented above relies on standardized and reproducible experimental methodologies. This section provides a detailed overview of the core protocols employed in the synthesis and evaluation of these benzofuran derivatives.

Chemical Synthesis

The synthesis of the target benzofuran-based carboxylic acids involves a multi-step process. A generalized workflow is as follows:

-

Formation of Isocyanate: The starting material, either 5-bromo-1-benzofuran-2-carbonyl azide or 2-methyl-1-benzofuran-3-carbonyl azide, is dissolved in a suitable solvent like dry toluene. The solution is heated under reflux, causing the azide to undergo a Curtius rearrangement to form the corresponding isocyanate intermediate.

-

Ureido Linker Formation: The isocyanate, without isolation, is then reacted with an aminobenzoic acid (e.g., 3-aminobenzoic acid) or a hippuric acid derivative. This reaction forms the crucial ureido linker that connects the benzofuran scaffold to the carboxylic acid moiety.

-

Purification: The resulting solid product is collected by filtration, washed with appropriate solvents to remove impurities, and then purified, typically through crystallization, to yield the final benzofuran-based carboxylic acid derivative.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined using an applied photophysics stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

Principle: The assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction releases protons, causing a pH change in the assay buffer. This pH change is monitored by a pH indicator (e.g., phenol red), and the rate of color change is proportional to the enzyme activity.

Protocol:

-

Reagents:

-

Tris-HCl buffer (pH 8.3) containing a pH indicator.

-

Purified, recombinant human CA isoforms (I, II, IX, XII).

-

CO₂-saturated water (substrate), prepared by bubbling CO₂ gas into ice-cold deionized water.

-

Test compound solutions at various concentrations.

-

-

Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for a set time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water in the Tris-HCl buffer.

-

The subsequent decrease in pH is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 570 nm).

-

The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance curve.

-

-

Data Analysis:

-

The inhibitory activity is expressed as the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀).

-

Inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Antiproliferative Sulforhodamine B (SRB) Assay

The antiproliferative effects of the compounds on cancer cell lines are determined using the SRB assay, a colorimetric method for measuring cell density based on total cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

-

Cell Culture:

-

Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

-

Cell Fixation:

-

The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

-

Staining:

-

The plates are washed with water and air-dried.

-

A solution of SRB in acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

-

-

Wash and Solubilization:

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

-

-

Measurement:

-

The absorbance (optical density) is measured at a wavelength between 560 and 580 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to untreated control cells.

-

The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

-

Visualizing Relationships and Workflows

Graphical representations are essential for understanding the complex relationships in drug discovery. The following diagrams, generated using the DOT language, illustrate the key structure-activity relationships and the overall experimental workflow.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of the benzofuran derivatives are highly dependent on their structural features. The following diagram outlines the key SAR findings.

Caption: Structure-Activity Relationship (SAR) of benzofuran-based CA inhibitors.

Experimental Workflow

The process of identifying and characterizing these potential inhibitors follows a logical and systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for identifying benzofuran-based CA inhibitors.

Conclusion and Future Directions

The research summarized in this guide strongly supports the continued investigation of benzofuran-based carboxylic acids as a promising scaffold for the development of novel anticancer agents. Derivatives such as compounds 9e and 9f have demonstrated potent, submicromolar inhibition of the tumor-associated isoform hCA IX with excellent selectivity over cytosolic isoforms hCA I and II. Furthermore, this enzymatic inhibition translates into significant antiproliferative activity against aggressive breast cancer cell lines.

Future research should focus on several key areas:

-

Optimization of the Scaffold: Further modification of the benzofuran ring and the linker moiety could lead to enhanced potency and selectivity, particularly for hCA XII, which is also a key anticancer target.

-

In Vivo Studies: The most promising compounds should be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action: Deeper investigation into the downstream cellular effects of hCA IX/XII inhibition by these compounds will provide a more complete understanding of their anticancer mechanisms.

By leveraging the structure-activity relationships and methodologies outlined here, the scientific community can accelerate the development of this exciting new class of carbonic anhydrase inhibitors, potentially delivering more effective and targeted therapies for hypoxic solid tumors.

Exploring the Structure-Activity Relationship of Benzofuran-7-Carboxylic Acid Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of benzofuran-7-carboxylic acid, particularly the amides, have emerged as a class of compounds with significant therapeutic potential. These compounds have demonstrated activities ranging from potent prokinetic effects as 5-HT4 receptor agonists to promising anticancer and anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzofuran-7-carboxylic acid amides, supported by detailed experimental protocols and visualizations of relevant signaling pathways. The aim is to furnish researchers and drug development professionals with a comprehensive resource to guide the design and synthesis of novel therapeutic agents based on this versatile scaffold.

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

Anticancer Activity

Research indicates that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. While specific SAR studies on a series of benzofuran-7-carboxamides are limited, general trends for the broader benzofuran class suggest that substitutions on both the benzofuran core and the amide moiety play a crucial role. For instance, the introduction of halogen atoms, particularly bromine, on the benzofuran ring has been associated with enhanced cytotoxic activity.[1]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Compound ID | Scaffold | R Group (Amide) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-bromomethyl-benzofuran | N/A (Ester) | K562 (Leukemia) | 5 | [1] |

| 1 | 3-bromomethyl-benzofuran | N/A (Ester) | HL60 (Leukemia) | 0.1 | [1] |

Note: Data for a systematic series of benzofuran-7-carboxamides is limited. This table presents data for a closely related benzofuran derivative to indicate the potential for anticancer activity within this class of compounds.

Anti-inflammatory Activity

Benzofuran derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins. The substitution pattern on the benzofuran ring and the nature of the amide substituent are critical for this activity.

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound ID | Scaffold | Amide Substituent | Assay | IC50 (µM) | Reference |

| Compound 1 | Aza-benzofuran | N/A | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [2] |

| Compound 4 | Aza-benzofuran | N/A | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [2] |

| Celecoxib | Positive Control | N/A | NO Inhibition (LPS-stimulated RAW 264.7) | 32.1 | [2] |

Note: The presented data is for aza-benzofuran analogs, highlighting the anti-inflammatory potential of the broader benzofuran class. Systematic SAR data for a series of benzofuran-7-carboxamides is not extensively available.

5-HT4 Receptor Agonism (Prokinetic Activity)

The most well-characterized therapeutic application of benzofuran-7-carboxylic acid amides is in the development of 5-HT4 receptor agonists for the treatment of gastrointestinal motility disorders. The SAR in this area is well-defined, with prucalopride being a key example.

Prucalopride: A highly selective 5-HT4 receptor agonist, prucalopride is a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide derivative. The key structural features contributing to its high affinity and selectivity include:

-

4-amino and 5-chloro substituents on the dihydrobenzofuran ring.

-

A specific N-substituted piperidinyl moiety attached to the 7-carboxamide.

Modifications to these groups can significantly impact receptor binding and functional activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key benzofuran-7-carboxylic acid intermediate and for the biological evaluation of the synthesized amides.

Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

This intermediate is crucial for the synthesis of prucalopride and other related amides.

Procedure:

-

Step 1: Hydrolysis of 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. To a mixture of 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in water, add a solution of sodium hydroxide.

-

Heat the mixture to 75-80°C and stir for 15 hours.

-

Cool the reaction mixture to 10-15°C.

-

Adjust the pH of the mixture to 3.0-4.0 using an aqueous solution of hydrochloric acid at 10-15°C.

-

Add water to the mixture at 10-15°C and then raise the temperature to 25-35°C and stir for 2 hours.

-

Filter the precipitated solid, wash with a mixture of water and acetone, and dry to obtain the title compound.

General Procedure for Amide Coupling

Procedure:

-

To a pre-cooled mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid in dichloromethane at 0-5°C, slowly add triethylamine and ethyl chloroformate and stir for 10 minutes.

-

Raise the mixture temperature to 25-30°C and stir for 1 hour.

-

Cool the mixture back to 0-5°C.

-

Slowly add a solution of the desired amine (e.g., 1-(3-methoxypropyl)piperidin-4-amine for prucalopride synthesis) in dichloromethane to the mixture at 0-5°C and stir for 1 hour.

-

Raise the mixture temperature to 25-35°C and add water.

-

Separate the organic layer, wash, dry, and concentrate to obtain the crude amide product, which can be further purified by chromatography or recrystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the test benzofuran-7-carboxylic acid amides for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[6]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

-

Griess Reagent Assay:

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

The biological activities of benzofuran-7-carboxylic acid amides are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Many anti-inflammatory and anticancer agents exert their effects by modulating this pathway.

Caption: Canonical NF-κB signaling pathway.

5-HT4 receptors are G-protein coupled receptors that, upon activation by an agonist like a benzofuran-7-carboxylic acid amide, initiate a signaling cascade leading to various cellular responses, including increased gastrointestinal motility.

Caption: 5-HT4 receptor signaling pathway.

Experimental Workflow

A logical workflow is essential for the efficient screening and evaluation of novel compounds.

Caption: Experimental workflow for SAR studies.

Conclusion

Benzofuran-7-carboxylic acid amides represent a valuable and versatile scaffold in modern drug discovery. Their demonstrated efficacy as 5-HT4 receptor agonists, coupled with emerging evidence of their potential as anticancer and anti-inflammatory agents, underscores the importance of continued research in this area. The structure-activity relationships, while well-established for prokinetic activity, require further systematic investigation for anticancer and anti-inflammatory applications to unlock the full therapeutic potential of this compound class. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the development of novel benzofuran-7-carboxylic acid amide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0147044B1 - Benzofurancarboxamides, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid|CAS 1797928-84-7|RUO [benchchem.com]

- 5. NEW AMIDE DERIVATIVES AND PHARMACEUTICAL USE THEREOF - Patent 1615698 [data.epo.org]

- 6. US6323199B1 - Nonsteroidal anti-inflammatory agents - Google Patents [patents.google.com]

The Ascendance of a Privileged Scaffold: Benzofuran-7-carboxylic Acid as a Cornerstone for Fragment-Based Lead Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based lead discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach relies on the screening of low molecular weight fragments that bind to biological targets with high ligand efficiency. The benzofuran scaffold, a fused benzene and furan ring system, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific and promising embodiment of this scaffold: benzofuran-7-carboxylic acid . Its inherent structural features and physicochemical properties make it an exemplary fragment for initiating FBDD campaigns against a variety of therapeutic targets. This document will serve as a technical resource, providing a comprehensive overview of its synthesis, properties, and application in lead discovery, complete with detailed experimental protocols and visual guides to relevant biological pathways and workflows.

Physicochemical Properties of Benzofuran-7-carboxylic Acid

The suitability of a molecule as a fragment is largely dictated by its physicochemical properties, often evaluated against the "Rule of Three". Benzofuran-7-carboxylic acid aligns well with these principles, making it an excellent starting point for FBDD.

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 162.14 g/mol | < 300 Da |

| cLogP | 2.131 | ≤ 3 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 2 | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | N/A |

Synthesis of Benzofuran-7-carboxylic Acid

A straightforward and common method for the synthesis of benzofuran-7-carboxylic acid is the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis via Hydrolysis

(1) Reaction Setup:

-

In a suitable reaction vessel, a mixture is prepared consisting of 420 mg of methyl benzofuran-7-carboxylate, 5 ml of an aqueous 10% sodium hydroxide solution, and 5 ml of methanol.[3]

(2) Reaction Execution:

-

The mixture is stirred at room temperature for 1 hour.[3]

(3) Work-up and Isolation:

-

The reaction mixture is evaporated to remove the solvents.

-

The resulting residue is dissolved in water.

-

The aqueous solution is then acidified with 10% hydrochloric acid, leading to the precipitation of the product.

-

The crystalline solid is collected by filtration and dried to yield benzofuran-7-carboxylic acid as colorless crystals (yield: 321 mg).[3]

Application in Fragment-Based Lead Discovery: Case Studies

The benzofuran core, and specifically derivatives of benzofuran-carboxylic acid, have been successfully employed in FBDD campaigns against several important drug targets.

Case Study 1: Inhibition of Carbonic Anhydrase IX (CA IX)

Carbonic anhydrase IX is a transmembrane enzyme overexpressed in many tumors and is involved in pH regulation, promoting cancer cell survival and proliferation.[2][4]

A series of benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms. Notably, several compounds demonstrated submicromolar inhibitory activity against the cancer-related isoform hCA IX.[5][6][7]

| Compound | Target | Kᵢ (µM) |

| 9b | hCA IX | 0.91 |

| 9e | hCA IX | 0.79 |

| 9f | hCA IX | 0.56 |

Table adapted from[6]

These compounds also exhibited promising antiproliferative activity against human breast cancer cell lines, with compound 9e showing an IC₅₀ of 2.52 µM against MDA-MB-231 cells.[5]

Case Study 2: Inhibition of Escherichia coli DsbA

The thiol-disulfide oxidoreductase enzyme DsbA from E. coli is a critical virulence factor, making it an attractive target for the development of anti-virulence compounds. A fragment-based approach identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit.[8] Chemical elaboration of this benzofuran scaffold led to analogues with improved binding affinity.

| Compound | Target | K₋ (µM) | Ligand Efficiency (LE) |

| 25 (6-phenoxy derivative) | E. coli DsbA | 326 ± 25 | 0.24 |

| 28 (6-benzyl derivative) | E. coli DsbA | 341 ± 57 | 0.24 |

Table adapted from[9]

This case study highlights the process of fragment growing from a benzofuran core to enhance target affinity.

Experimental Protocols for Lead Discovery

NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.

(1) Sample Preparation:

-

Prepare a stock solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer.

-

Prepare stock solutions of individual fragments or fragment mixtures in a compatible solvent (e.g., DMSO-d₆).

-

The final screening samples should contain the ¹⁵N-labeled protein (typically 10-50 µM) and the fragment(s) at a higher concentration (e.g., 200 µM).[10]

(2) NMR Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Acquire ¹H-¹⁵N HSQC spectra for the protein in the presence of each fragment or fragment mixture.

(3) Data Analysis:

-

Overlay the spectra and analyze for chemical shift perturbations (CSPs) of the protein's backbone amide signals.

-

Significant CSPs indicate fragment binding. The binding site can often be mapped by identifying the perturbed residues on the protein structure.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibitory effect of a compound on the catalytic activity of CA IX.

(1) Materials:

-

Recombinant human CA IX enzyme.

-

Test compound (e.g., benzofuran-7-carboxylic acid derivative) dissolved in DMSO.

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator.

-

Stopped-flow spectrophotometer.[11]

(2) Procedure:

-

Prepare a series of dilutions of the test compound in the buffer.

-

Load one syringe of the stopped-flow instrument with the CA IX enzyme solution mixed with the test compound or vehicle control.

-

Load the second syringe with CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration catalyzed by CA IX.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ and/or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.[11]

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

(1) Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[12]

(2) Compound Treatment:

-

Prepare serial dilutions of the benzofuran derivative in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated and vehicle controls.

-

Incubate the plates for 48 or 72 hours.[12]

(3) MTT Addition and Solubilization:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

(4) Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12]

Signaling Pathways and Workflows

Visualizing the biological context and experimental processes is crucial for understanding the role of benzofuran-7-carboxylic acid in drug discovery.

Caption: A generalized workflow for a fragment-based lead discovery (FBDD) campaign.

Caption: The role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.

Caption: Crosstalk between c-Met and PARP1 signaling in cancer.

Conclusion

Benzofuran-7-carboxylic acid represents a highly valuable and versatile fragment for initiating fragment-based lead discovery campaigns. Its favorable physicochemical properties, straightforward synthesis, and the demonstrated success of its derivatives against a range of biological targets underscore its potential in modern medicinal chemistry. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this privileged scaffold in the quest for novel therapeutics. The continued exploration of the chemical space around the benzofuran-7-carboxylic acid core is poised to yield a new generation of lead compounds with significant therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors | MDPI [mdpi.com]

- 10. NMR fragment screening [cureffi.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In Silico Modeling of Benzofuran-7-Carboxylic Acid Derivatives: A Technical Guide to Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of benzofuran-7-carboxylic acid derivatives and their binding interactions with key protein targets implicated in various diseases. As a privileged scaffold in medicinal chemistry, benzofuran derivatives have demonstrated a wide range of biological activities. This document details the computational methodologies for predicting and analyzing the binding of these derivatives to cancer-related kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). We present a summary of available quantitative binding data, detailed experimental protocols for in silico and in vitro assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The benzofuran scaffold is present in numerous clinically used drugs and natural products. Specifically, derivatives of benzofuran-7-carboxylic acid are being explored for their potential as targeted therapeutic agents.

In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design and virtual screening of novel compounds, thereby accelerating the identification of potent and selective drug candidates. This guide focuses on the application of computational techniques to understand the binding mechanisms of benzofuran-7-carboxylic acid derivatives to critical protein targets.

Target Proteins and Signaling Pathways

Several studies have implicated that benzofuran derivatives can modulate the activity of key proteins involved in cellular signaling pathways that are often dysregulated in diseases like cancer. The primary targets discussed in this guide are VEGFR-2, PI3K, and EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR-2 Signaling Pathway:

References

Tautomerism and Conformational Analysis of Benzofuran-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their utility spans from anticancer to antimicrobial and anti-inflammatory agents. The specific substitution pattern on the benzofuran scaffold profoundly influences its physicochemical properties, including its ability to interact with biological targets. Benzofuran-7-carboxylic acid, an isomer with a carboxylic acid group on the benzene ring adjacent to the furan fusion, presents a unique stereoelectronic profile.

Understanding the tautomeric possibilities and the conformational preferences of this molecule is critical for drug design and development. Tautomerism can lead to different isomers with distinct biological activities, while the conformational landscape dictates the three-dimensional shape of the molecule, which is paramount for receptor binding and pharmacokinetic properties. This guide provides a comprehensive theoretical exploration of these aspects for benzofuran-7-carboxylic acid.

Tautomerism of Benzofuran-7-carboxylic Acid

Tautomers are constitutional isomers of organic compounds that readily interconvert. While the aromatic benzofuran ring is generally stable, the possibility of keto-enol tautomerism, particularly under certain enzymatic or catalytic conditions, should be considered.

Potential Tautomeric Forms

The predominant tautomer of benzofuran-7-carboxylic acid is the aromatic furan form. However, two potential keto tautomers could theoretically exist in equilibrium, albeit likely in extremely low concentrations under normal conditions.

-

Tautomer 1 (Aromatic Enol Form): The most stable and common form.

-

Tautomer 2 (Keto Form): Involves the tautomerization of the furan ring, leading to a non-aromatic system with a ketone functionality.

-

Tautomer 3 (Alternative Keto Form): Another possible keto tautomer with a different placement of the double bonds in the five-membered ring.

The high energy barrier to disrupt the aromaticity of the benzofuran system makes the keto tautomers significantly less stable.

Caption: Proposed tautomeric equilibrium of benzofuran-7-carboxylic acid.

Conformational Analysis

The conformational flexibility of benzofuran-7-carboxylic acid primarily arises from the rotation of the carboxylic acid group around the single bond connecting it to the benzofuran ring. This rotation gives rise to different conformers with varying energies.

Rotation around the C7-C(OOH) Bond

The key dihedral angle to consider is that which defines the orientation of the carboxylic acid group relative to the plane of the benzofuran ring. Two principal planar conformations, syn and anti, are of interest. In the syn conformation, the hydroxyl proton of the carboxylic acid is oriented towards the carbonyl oxygen. In the anti conformation, it is oriented away from the carbonyl oxygen.

For most aryl carboxylic acids, the syn conformation is significantly more stable in the gas phase due to a stabilizing intramolecular interaction. However, in solution, the energy difference between the syn and anti forms can be reduced due to intermolecular hydrogen bonding with the solvent.

Furthermore, for benzofuran-7-carboxylic acid, two planar conformers can be envisioned based on the orientation of the carboxylic acid group relative to the furan ring: one where the C=O bond is pointing towards the furan ring, and one where it is pointing away.

-

Conformer A (syn-periplanar): The carboxylic acid group is roughly coplanar with the benzofuran ring, with the hydroxyl group syn to the carbonyl. This is generally the most stable conformation for carboxylic acids.

-

Conformer B (anti-periplanar): The carboxylic acid group is coplanar, but with the hydroxyl group anti to the carbonyl. This is typically a higher energy conformation.

-

Transition State: The conformation where the carboxylic acid group is perpendicular to the benzofuran ring represents the energy barrier to rotation.

A critical consideration for benzofuran-7-carboxylic acid is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen atom of the furan ring. This interaction, if present, would significantly stabilize a specific planar conformation and increase the rotational barrier.

Caption: Conformational landscape of benzofuran-7-carboxylic acid.

Quantitative Data (Hypothetical)

While specific experimental data for benzofuran-7-carboxylic acid is not available, the following tables present hypothetical but plausible data based on computational studies of similar molecules. These values are for illustrative purposes and should be validated experimentally.

Table 1: Predicted Relative Energies of Conformers

| Conformer | Dihedral Angle (O=C-C7-C6) | Relative Energy (kcal/mol) |

| syn-periplanar | ~0° | 0.0 |

| anti-periplanar | ~180° | 4-6 |

| Perpendicular (TS) | ~90° | 8-12 |

Table 2: Predicted Key Bond Lengths and Angles for the syn-periplanar Conformer

| Parameter | Predicted Value |

| C7-C(ar) bond length | ~1.48 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length | ~1.35 Å |

| O-H bond length | ~0.97 Å |

| O=C-O bond angle | ~123° |

| C(ar)-C=O bond angle | ~120° |

Experimental Protocols for Analysis

To experimentally determine the tautomeric and conformational properties of benzofuran-7-carboxylic acid, a combination of spectroscopic and crystallographic techniques would be employed, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis in solution.

-

¹H NMR: The chemical shift of the carboxylic acid proton can provide insights into hydrogen bonding. Variable temperature (VT) NMR studies can be used to determine the energy barriers between conformers by observing the coalescence of signals.

-

¹³C NMR: The chemical shifts of the carbonyl carbon and the aromatic carbons can be sensitive to the conformation.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, which can help to determine the preferred conformation. For example, an NOE between the carboxylic acid proton and H6 on the benzene ring would provide evidence for a planar conformation.

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

-

Methodology:

-

Crystal Growth: High-quality single crystals of benzofuran-7-carboxylic acid would need to be grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsion angles.

-

The solid-state conformation can reveal the presence of intramolecular hydrogen bonds and intermolecular packing forces that influence the molecular geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the functional groups and hydrogen bonding.

-

Key Vibrations:

-

O-H Stretch: A broad band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded carboxylic acid dimer. The position and shape of this band can be influenced by intramolecular hydrogen bonding.

-

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ is indicative of the carbonyl group. The frequency can shift depending on conjugation and hydrogen bonding.

-

Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are invaluable for predicting the structures and relative energies of tautomers and conformers.

-

Methodology:

-

Geometry Optimization: The geometries of the different possible tautomers and conformers are optimized to find the minimum energy structures.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Potential Energy Surface (PES) Scan: The energy of the molecule is calculated as a function of the dihedral angle of the carboxylic acid group to map out the rotational energy profile and determine the rotational barriers.

-

Solvent Modeling: Implicit or explicit solvent models can be used to simulate the effects of the solvent on the conformational equilibrium.

-

Caption: A typical workflow for computational analysis.

Conclusion and Future Directions

The tautomeric and conformational properties of benzofuran-7-carboxylic acid are crucial for understanding its potential as a pharmacophore. Based on theoretical principles and data from related compounds, it is predicted that:

-

The aromatic "enol" form is the overwhelmingly predominant tautomer.

-

The syn-periplanar conformation of the carboxylic acid group is likely the most stable, potentially further stabilized by an intramolecular hydrogen bond with the furan oxygen.

-

The rotational barrier around the C-C bond connecting the carboxylic acid to the benzofuran ring is expected to be significant.

This theoretical guide underscores the need for dedicated experimental and computational studies on benzofuran-7-carboxylic acid to validate these predictions. Such studies would provide invaluable data for the rational design of novel benzofuran-based therapeutic agents and would contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. Future work should focus on the synthesis and subsequent analysis of this molecule using the experimental protocols outlined in this guide.

Methodological & Application

Step-by-step synthesis protocol for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Application Note: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Prucalopride.[1][2][3] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist used for the treatment of chronic constipation.[4] The purity and yield of this intermediate are critical for the efficient production of the final active pharmaceutical ingredient (API). This document provides a detailed, step-by-step protocol for the synthesis of this intermediate, starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The described method involves an intramolecular cyclization, chlorination, and subsequent hydrolysis.[1][5]

Synthesis Workflow

The overall synthetic pathway is a multi-step process beginning with the formation of the dihydrobenzofuran ring, followed by chlorination and deprotection/hydrolysis to yield the final product.

Caption: Synthetic workflow for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 1)

This step involves an intramolecular Mitsunobu reaction to form the dihydrobenzofuran ring.

Procedure:

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate (1.0 eq) in a suitable organic solvent (e.g., anhydrous THF), add triphenylphosphine (PPh3) (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add an alkane solvent (e.g., hexane) to precipitate the crude product.[1]

-

Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, which can be used directly in the next step.

Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 2)

This step introduces the chlorine atom at the 5-position of the benzofuran ring via electrophilic aromatic substitution.

Procedure:

-

Dissolve the crude intermediate from Step 1 (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution while stirring at room temperature.[1]

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove residual DMF and succinimide.

-

Dry the solid under vacuum to yield crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[6]

Step 3: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Final Product)

This final step involves the hydrolysis of both the amide and the ester groups to yield the target molecule.[1]

Procedure:

-

In a round-bottom flask, suspend the crude intermediate from Step 2 (e.g., 100g) in a mixture of water (150 mL) and methanol (150 mL).[1]

-

Add sodium hydroxide (NaOH) (e.g., 40g, multiple equivalents) to the suspension.[1]

-

Heat the mixture to 80-85 °C and stir under reflux for 2-4 hours.[1] This step hydrolyzes the ester and the acetamido group.

-

After the reaction is complete (monitored by TLC or HPLC), cool the reaction solution to room temperature.

-

Filter the mixture to remove any insoluble impurities.

-

Carefully acidify the filtrate to a pH of 4-5 using hydrochloric acid (HCl).[1]

-

A precipitate will form. Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

-

Filter the solid product, wash with water, and dry under vacuum to obtain pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol. Yields are representative and may vary based on reaction scale and purity of reagents.

| Step | Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Purity (Typical) | Overall Yield (3 Steps) |

| 1 | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | C₁₂H₁₃NO₄ | 235.24 | Crude | - |

| 2 | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | C₁₂H₁₂ClNO₄ | 269.68[6] | Crude | - |

| 3 | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C₉H₈ClNO₃ | 213.62 | >99% (HPLC)[1] | ~41%[1] |

References

- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 2. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

- 3. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | C12H12ClNO4 | CID 10635698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzofuran-7-carboxylic Acid as a Key Intermediate in Prucalopride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction